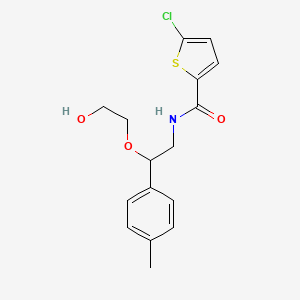
5-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor signaling pathway. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies and autoimmune diseases.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- Thiophene derivatives have been synthesized through various chemical reactions, highlighting their potential for chemical versatility and modification for specific applications. For example, thiazolo[5,4-d]pyrimidines exhibit molluscicidal properties, suggesting use in controlling schistosomiasis by targeting snail hosts (El-bayouki & Basyouni, 1988). Similarly, synthesis involving thiophene-2-carboxylates has been explored for creating compounds with antimicrobial properties (Spoorthy et al., 2021).
Antimicrobial and Antitubercular Activity
- Novel thiophene derivatives have been designed and synthesized, showing potent inhibitory activity against Mycobacterium tuberculosis, suggesting potential applications in antitubercular drug development (Marvadi et al., 2020). The ability to modify thiophene derivatives for specific microbial targets could inform research into the compound's use against a range of pathogens.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various proteins and enzymes in the body . The specific role of these targets would depend on their biological function and the context in which they are expressed.
Mode of Action
It can be inferred that the compound interacts with its targets, leading to changes in their function . This could involve binding to the target, inhibiting its activity, or modulating its function in some other way.
Biochemical Pathways
Given the compound’s structure and potential targets, it could be involved in a variety of biochemical processes . The downstream effects of these pathways would depend on the specific context and the other molecules involved.
Pharmacokinetics
These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Based on the potential targets and pathways involved, the compound could have a variety of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Propriétés
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-11-2-4-12(5-3-11)13(21-9-8-19)10-18-16(20)14-6-7-15(17)22-14/h2-7,13,19H,8-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKAZUWSVGZDHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2972559.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2972561.png)
![[3-(4-Propylpiperazin-1-yl)propyl]amine trihydrochloride](/img/structure/B2972563.png)
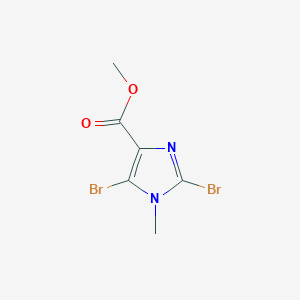
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)acetamide](/img/structure/B2972565.png)
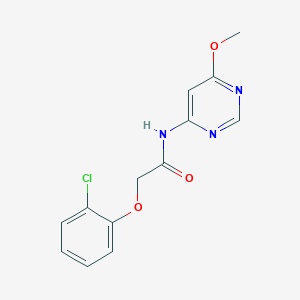
![2-[4,5-Dimethoxy-2-[(4-methoxyphenyl)sulfamoyl]phenyl]acetic acid](/img/structure/B2972568.png)
![[2-[2-(3,4-Diethoxyphenyl)ethylamino]-2-oxoethyl] 4-ethylbenzoate](/img/structure/B2972569.png)
![N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide](/img/structure/B2972570.png)
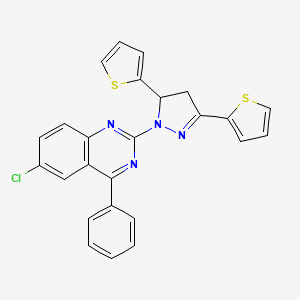
![2-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2972574.png)
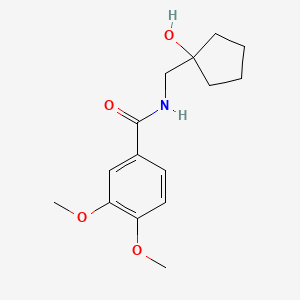
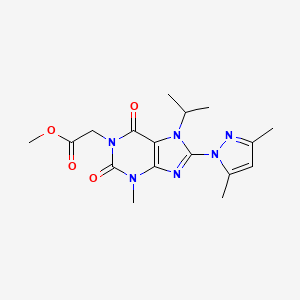
![2-[4-(1H-Pyrazol-3-Yl)Phenoxy]Pyrimidine](/img/structure/B2972580.png)